(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone
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Overview
Description
(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities, including psychoactive and neuroprotective properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the beta-carboline core, followed by the introduction of the biphenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for further research and application.
Chemical Reactions Analysis
Types of Reactions
(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential neuroprotective and psychoactive properties. Researchers investigate its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Medicine
In medicine, (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone is explored for its potential therapeutic applications. Studies focus on its ability to modulate biological pathways and its potential use in drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its effects on the central nervous system are of particular interest.
Comparison with Similar Compounds
Similar Compounds
(9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone: shares similarities with other beta-carbolines, such as harmine and harmaline. These compounds also exhibit psychoactive and neuroprotective properties.
Biphenyl derivatives: Compounds like 4’-methyl[1,1’-biphenyl]-4-yl)methanone are structurally similar and may share some chemical properties.
Uniqueness
The uniqueness of (9H-beta-Carbolin-1-yl)(4’-methyl[1,1’-biphenyl]-4-yl)methanone lies in its combined beta-carboline and biphenyl structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and application.
Properties
CAS No. |
922525-68-6 |
---|---|
Molecular Formula |
C25H18N2O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[4-(4-methylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C25H18N2O/c1-16-6-8-17(9-7-16)18-10-12-19(13-11-18)25(28)24-23-21(14-15-26-24)20-4-2-3-5-22(20)27-23/h2-15,27H,1H3 |
InChI Key |
PFXVIKZRMYKKNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NC=CC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
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